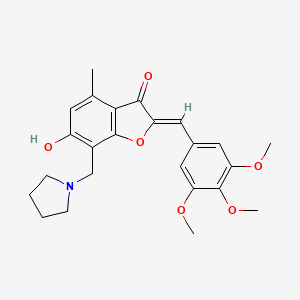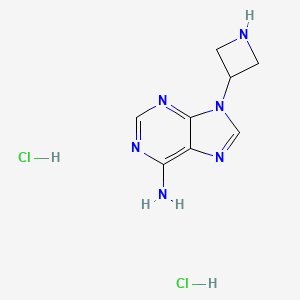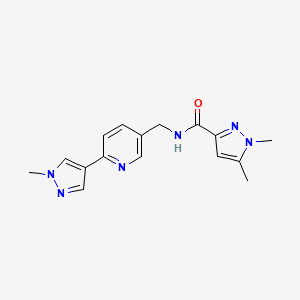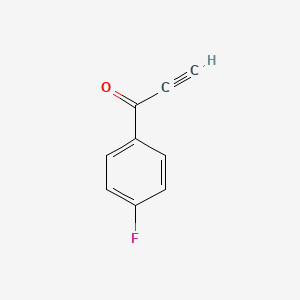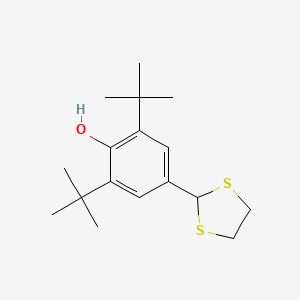
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol
Descripción general
Descripción
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol (DBP) is a synthetic antioxidant compound that has been extensively researched for its potential applications in various fields. DBP is known for its ability to scavenge free radicals and prevent oxidative damage to cells, making it a promising candidate for use in the food industry, cosmetics, and medicine.
Mecanismo De Acción
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol works by scavenging free radicals and preventing oxidative damage to cells. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases and aging. 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol neutralizes free radicals by donating an electron, which stabilizes the molecule and prevents it from causing damage.
Biochemical and Physiological Effects:
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol can protect cells from oxidative damage and prevent cell death. In animal studies, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been shown to reduce inflammation, protect against liver damage, and improve cognitive function. However, more research is needed to fully understand the biochemical and physiological effects of 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol in lab experiments is its ability to scavenge free radicals and prevent oxidative damage to cells. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. However, one limitation of using 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol is its potential to interfere with other cellular processes. More research is needed to fully understand the advantages and limitations of using 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol in lab experiments.
Direcciones Futuras
There are several future directions for research on 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol. One area of interest is its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Another area of interest is its potential as a food preservative and ingredient in cosmetics. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol and its potential advantages and limitations for lab experiments. Overall, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol is a promising compound with a wide range of potential applications in various fields.
Aplicaciones Científicas De Investigación
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been extensively studied for its antioxidant properties and potential applications in various fields. In the food industry, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been used as a preservative to prevent oxidative damage to food products. In cosmetics, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been used as an ingredient in anti-aging creams and lotions due to its ability to scavenge free radicals and prevent skin damage. In medicine, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been investigated for its potential to prevent oxidative damage to cells and tissues and its potential as a treatment for various diseases.
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-(1,3-dithiolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26OS2/c1-16(2,3)12-9-11(15-19-7-8-20-15)10-13(14(12)18)17(4,5)6/h9-10,15,18H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYJIYVVUHAZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2SCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


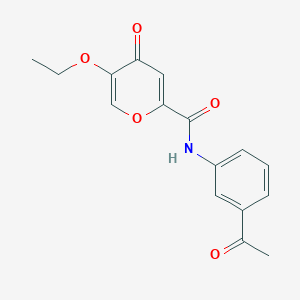
![(2,5-Dimethylfuran-3-yl)-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B3003004.png)
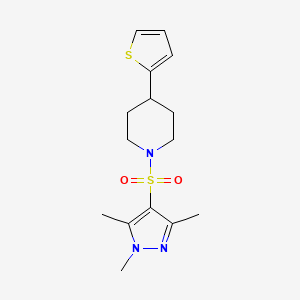
![N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide](/img/structure/B3003007.png)

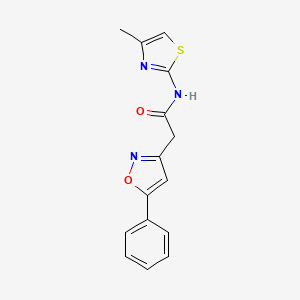
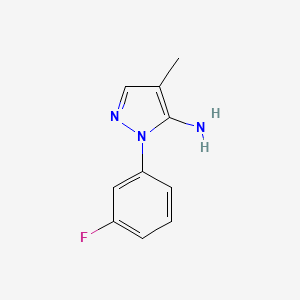
![N-(2-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3003013.png)

